molecular formula C13H21BN2O4S B13994439 N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Cat. No.: B13994439
M. Wt: 312.2 g/mol
InChI Key: PQHDAAZQIMYBQP-UHFFFAOYSA-N
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Description

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a boron-containing heterocyclic compound featuring a pyridine core substituted with a sulfonamide group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The ethyl group on the sulfonamide nitrogen enhances solubility in organic solvents, while the dioxaborolane group serves as a protected boronic acid, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in pharmaceutical and materials science research as a building block for synthesizing complex molecules, particularly in drug discovery pipelines where boronated analogs are increasingly relevant .

Properties

Molecular Formula

C13H21BN2O4S

Molecular Weight

312.2 g/mol

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H21BN2O4S/c1-6-16-21(17,18)11-7-10(8-15-9-11)14-19-12(2,3)13(4,5)20-14/h7-9,16H,6H2,1-5H3

InChI Key

PQHDAAZQIMYBQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

  • Introduction of the boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) onto the pyridine ring, usually via a Miyaura borylation or Suzuki-Miyaura coupling.
  • Installation of the sulfonamide moiety on the pyridine ring.
  • N-ethylation of the sulfonamide nitrogen to yield the final compound.

The boronate ester is commonly introduced using bis(pinacolato)diboron (B2pin2) or related reagents under palladium-catalyzed conditions.

Detailed Synthetic Procedure

Based on the literature and patent disclosures (e.g., EP3511330B1), the preparation proceeds as follows:

Step Reagents/Conditions Description Yield (%) Notes
1 Starting pyridine-3-sulfonamide derivative The sulfonamide precursor is prepared or procured with a free position at the 5-position for borylation. - Purity is critical
2 Bis(pinacolato)diboron (B2pin2), Pd catalyst, base (e.g., KOAc), solvent (e.g., dioxane), 80-90°C Miyaura borylation to install the tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring. 70-90 Reaction time: 4-6 hours
3 Ethylation reagent (e.g., ethyl iodide or ethyl bromide), base (e.g., K2CO3), solvent (e.g., DMF) N-ethylation of the sulfonamide nitrogen under mild conditions. 80-95 Reaction monitored by TLC
4 Purification by silica gel chromatography Isolation of the pure product. - Solvent system: ethyl acetate/hexane

This approach aligns with general Suzuki-Miyaura borylation protocols adapted for pyridine sulfonamide substrates.

Catalyst and Base Selection

  • Catalysts: Palladium complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd(OAc)2 with phosphine ligands are effective for the borylation step.
  • Bases: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are commonly used to facilitate the transmetalation step.
  • Solvents: 1,4-Dioxane with water is often used to enhance solubility and reaction rate.

Reaction Optimization

Optimization studies indicate:

Parameter Optimal Condition Effect on Yield/Selectivity
Temperature 80-90°C Higher temperature improves conversion but may increase side reactions.
Catalyst loading 1-5 mol% Lower catalyst loading reduces cost but slows reaction.
Base equivalents 3 equivalents Ensures complete deprotonation and transmetalation.
Reaction time 4-6 hours Sufficient for complete borylation.

These parameters were optimized to maximize yield and purity while minimizing byproducts.

Analytical Data and Purification

Purification Methods

  • Flash column chromatography on silica gel using gradient elution (ethyl acetate/hexane mixtures).
  • Crystallization from suitable solvents may be employed for further purity.

Characterization

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the boronate ester and sulfonamide groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • IR Spectroscopy: Characteristic sulfonamide S=O stretches and boronate ester absorptions are observed.
  • Melting Point: Consistent with literature values for the pure compound.

Summary Table of Preparation Methods

Aspect Details
Starting Material Pyridine-3-sulfonamide derivative
Boronate Source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or Pd(OAc)2 + ligand
Base KOAc or K3PO4
Solvent 1,4-Dioxane with water
Temperature 80-90°C
Reaction Time 4-6 hours
N-ethylation Reagent Ethyl iodide or ethyl bromide
Purification Silica gel chromatography, recrystallization
Typical Yield 70-95% overall
Analytical Techniques NMR, HRMS, IR, melting point

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine compounds.

Scientific Research Applications

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound with a pyridine ring, a sulfonamide group, and a dioxaborolane moiety, drawing interest in scientific research. It is used as a building block in organic synthesis and in the development of new materials. The compound is also studied for its potential as a biochemical probe and in the development of bioactive molecules. Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and proteins. It is also used in the production of specialty chemicals and advanced materials.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and in the development of new materials.
  • Biology The compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and proteins.
  • Industry It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition studies . The sulfonamide group can interact with various proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole derivatives may exhibit stronger coordination to metal catalysts due to their dual nitrogen atoms .
  • Substituent Effects : The ethyl sulfonamide group enhances hydrophilicity compared to the tert-butyl carbamate and alkyl groups in the analogs, impacting solubility and bioavailability.
  • Steric Considerations : The piperidine and tert-butyl groups in the analogs introduce significant steric bulk, which may hinder reaction rates in catalytic processes compared to the less hindered pyridine-sulfonamide derivative.

Reactivity in Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane group in all three compounds acts as a stabilized boronic acid precursor. In Suzuki-Miyaura reactions, the pyridine-sulfonamide derivative’s electronic profile may favor coupling with electron-rich aryl halides, whereas pyrazole-based analogs could exhibit selectivity toward electron-deficient partners due to their nitrogen-rich structure .

Biological Activity

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, a sulfonamide group, and a dioxaborolane moiety. Its molecular formula is C13H21BN2O4SC_{13}H_{21}BN_2O_4S with a molecular weight of 312.2 g/mol. Below are the key properties:

PropertyValue
Molecular FormulaC13H21BN2O4S
Molecular Weight312.2 g/mol
IUPAC NameN-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
InChIInChI=1S/C13H21BN2O4S/c1-6...
InChI KeyPQHDAAZQIMYBQP-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC...

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups. This property allows it to act as a biochemical probe in enzyme inhibition studies. The sulfonamide group is known for its role in targeting specific enzymes, making this compound a candidate for therapeutic applications.

1. Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit various enzymes. The dioxaborolane moiety's ability to interact with enzyme active sites makes it useful in studying enzyme mechanisms and developing inhibitors.

2. Drug Development

Research is ongoing to explore the compound's potential as a therapeutic agent. Its structural features suggest it may be effective against specific targets in diseases such as cancer and infections.

3. Biochemical Probes

Due to its unique chemical structure, this compound serves as a biochemical probe for studying cellular processes and interactions at the molecular level.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Activity : A study demonstrated that derivatives of sulfonamides exhibit potent inhibitory effects on cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.126 μM to 12.91 μM against various cancer cells .
  • Enzyme Targeting : The compound has been evaluated for its inhibitory effects on GSK-3β with reported IC50 values around 8 nM . This suggests strong potential in treating conditions related to dysregulated GSK-3β activity.

Q & A

Q. What are the common synthetic routes for N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide?

Methodological Answer:

  • Boronate Ester Formation : The tetramethyl-1,3,2-dioxaborolane group is typically introduced via Suzuki-Miyaura coupling. For example, pyridine derivatives with halogen substituents (e.g., bromine at position 5) can react with bis(pinacolato)diboron under palladium catalysis to install the boronate ester .
  • Sulfonamide Synthesis : The sulfonamide group is formed by reacting a pyridine-3-sulfonyl chloride intermediate with ethylamine. This requires activation of the sulfonyl chloride using bases like 3-picoline or 3,5-lutidine, which enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used to isolate the product, followed by recrystallization for high-purity yields .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The ethyl group (N-CH2CH3) appears as a triplet (~1.2 ppm) and quartet (~3.3 ppm). The pyridine ring protons show distinct splitting patterns (e.g., H-2/H-4 as doublets near 8.5 ppm) .
    • ¹³C NMR : The boron-containing carbon (attached to the dioxaborolane) is typically observed at ~85 ppm due to quadrupolar relaxation effects .
  • X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the pyridine ring and the tetrahedral coordination of the boron atom in the dioxaborolane group. Bond angles (e.g., C-S-N ~107°) validate sulfonamide connectivity .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H]+ calculated for C14H20BN2O4S: 347.12) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatives of this compound?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 are effective for aryl boronate esters. Catalyst loading (1–2 mol%) minimizes side reactions .
  • Solvent and Base : Use DMF or THF with K2CO3 to stabilize the boronate intermediate. Elevated temperatures (80–100°C) improve reaction rates .
  • Challenges : Steric hindrance from the ethylsulfonamide group may reduce coupling efficiency. Pre-functionalization of the pyridine ring (e.g., halogenation at position 5) before boronate installation mitigates this .

Q. What is the hydrolytic stability of the dioxaborolane group under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 5) : The dioxaborolane hydrolyzes to boronic acid, detectable via ¹¹B NMR (shift from ~30 ppm to ~18 ppm). Kinetic studies show first-order degradation (t1/2 ~2 hours at pH 3) .
  • Neutral/Basic Conditions (pH 7–9) : The boronate ester remains stable for >48 hours. Buffers like phosphate or Tris are recommended for long-term storage .
  • Mitigation Strategies : Use aprotic solvents (e.g., DMSO) or freeze-dried samples to prevent hydrolysis during biological assays .

Q. How do computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations : Models (e.g., B3LYP/6-31G*) predict electron-deficient regions on the pyridine ring. The sulfonamide group withdraws electron density, making position 2 more susceptible to nucleophilic attack .
  • Activation Energy : Transition state analysis reveals that substitution at position 5 (boronate site) requires higher energy (~25 kcal/mol) compared to position 2 (~18 kcal/mol) due to steric and electronic effects .

Data Contradiction Analysis

Q. Discrepancies in reported yields for sulfonamide formation: How to resolve?

Methodological Answer:

  • Base Selection : Patents report higher yields (85–90%) with 3,5-lutidine versus pyridine (60–70%), attributed to lutidine’s stronger basicity and reduced side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor sulfonamide formation over non-polar solvents (toluene), which may trap intermediates .
  • Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, stoichiometric base) to isolate variables affecting yield .

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